5-(3-Methoxyphenyl)-3-methylfuran-2-carboxylic acid
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Overview
Description
5-(3-Methoxyphenyl)-3-methylfuran-2-carboxylic acid: is an organic compound that belongs to the class of furan carboxylic acids This compound features a furan ring substituted with a methoxyphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methoxyphenyl)-3-methylfuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Methoxyphenyl)-3-methylfuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, 5-(3-Methoxyphenyl)-3-methylfuran-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine: The compound’s potential biological activities make it a candidate for pharmaceutical research. It may be investigated for its anti-inflammatory, antioxidant, or antimicrobial properties .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its functional groups allow for various chemical modifications, making it versatile for different applications .
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)-3-methylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, if the compound exhibits anti-inflammatory properties, it may inhibit enzymes like cyclooxygenase, reducing the production of pro-inflammatory mediators . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
- 5-(3-Hydroxyphenyl)-3-methylfuran-2-carboxylic acid
- 5-(3-Methoxyphenyl)-2-furoic acid
- 5-(3-Methoxyphenyl)-3-methylthiophene-2-carboxylic acid
Comparison: Compared to similar compounds, 5-(3-Methoxyphenyl)-3-methylfuran-2-carboxylic acid is unique due to its specific substitution pattern on the furan ring. This unique structure can influence its reactivity and biological activity, making it distinct in its applications .
Properties
IUPAC Name |
5-(3-methoxyphenyl)-3-methylfuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-8-6-11(17-12(8)13(14)15)9-4-3-5-10(7-9)16-2/h3-7H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTITXYZCXDRDAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C2=CC(=CC=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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